



Application Note: Protocol for Tissue Homogenate Preparation for Butyrylcholinesterase (BChE) Assay

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Compound of Interest		
Compound Name:	Butyrylcholine	
Cat. No.:	B1668140	Get Quote

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Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters.[1][2] While its physiological function is not fully elucidated, BChE is crucial in the metabolism of various xenobiotics, including the muscle relaxant succinylcholine, and acts as a scavenger for organophosphate nerve agents and pesticides.[3][4] BChE is widely distributed throughout the body, with the highest concentrations found in the liver, plasma, and heart.[3][4] Accurate measurement of BChE activity in tissues is essential for toxicological studies, drug development, and understanding its role in various pathological conditions.

This application note provides a detailed protocol for the preparation of tissue homogenates suitable for the colorimetric determination of BChE activity using the Ellman's method. This method is based on the hydrolysis of a thiocholine substrate by BChE, followed by the reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Data Presentation



The specific activity of BChE can vary significantly among different tissues and species. The following table summarizes representative BChE activity levels in various human tissues.

Tissue	Specific Activity (U/mg protein)	Reference
Liver	High	[2][3]
Plasma/Serum	High	[3][5]
Heart	High	[4]
Intestine	High	[4]
Lung	Moderate	[3][4]
Brain	Low to Moderate	[3]
Skeletal Muscle	Low	[3]
Kidney	Moderate	[4]

Note: "High," "Moderate," and "Low" are qualitative descriptors based on available literature. Quantitative values can vary based on the specific assay conditions, the individual, and the species. For instance, in wild-type mice, the intestine, serum, lung, liver, and heart have been reported to have higher BChE than acetylcholinesterase (AChE) activity.[6] In contrast, the brain has higher AChE activity.[6] In rats, BChE activity varies greatly among different tissues, with up to a 100-fold range of activity in a given tissue.[7]

Experimental Protocols Part 1: Tissue Homogenate Preparation

This protocol describes the preparation of a tissue supernatant containing active BChE.

Materials and Reagents:

- Tissue of interest: Fresh or frozen.
- Homogenization Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4). Alternatively, 50 mM Tris-HCl (pH 7.4) can be used.

Methodological & Application





- Protease Inhibitor Cocktail: (Optional but recommended) To prevent protein degradation.
- Detergent (Optional): 0.5% Tween 20. Note: Avoid Triton X-100 as it can inhibit BChE activity in some species.
- Homogenizer: Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer.
- · Microcentrifuge tubes
- · Refrigerated microcentrifuge
- Ice bucket

Protocol:

- Tissue Excision and Weighing: Excise the tissue of interest and place it on ice immediately. Blot the tissue to remove excess blood and weigh approximately 10-100 mg of tissue.
- Homogenization:
 - Transfer the weighed tissue to a pre-chilled microcentrifuge tube.
 - Add 5-10 volumes of ice-cold Homogenization Buffer (e.g., for 100 mg of tissue, add 500 μL to 1 mL of buffer). If using, add the protease inhibitor cocktail to the buffer according to the manufacturer's instructions. The addition of 0.5% Tween 20 to the homogenization buffer can aid in solubilizing membrane-bound BChE.[6]
 - Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain. For soft tissues, 10-20 strokes with a Dounce homogenizer are typically sufficient. For tougher tissues, a bead-based homogenizer may be more effective.
- Centrifugation:
 - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Carefully collect the supernatant, which contains the soluble BChE, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.



- Protein Concentration Determination:
 - Determine the total protein concentration of the supernatant using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for calculating the specific activity of BChE (U/mg protein).
- Storage: The tissue homogenate can be used immediately for the BChE assay or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Part 2: Butyrylcholinesterase (BChE) Activity Assay

This protocol is based on the Ellman's method for determining BChE activity in the prepared tissue homogenate.

Materials and Reagents:

- Tissue Homogenate: (Prepared in Part 1)
- 0.1 M Sodium Phosphate Buffer: (pH 7.4)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Solution: 10 mM in 0.1 M Sodium Phosphate Buffer (pH 7.0).
- Butyrylthiocholine Iodide (BTC) Solution: 10 mM in deionized water.
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm.

Protocol:

- Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture for each sample, blank, and control in duplicate or triplicate:
 - Sample Wells:
 - X μL of Tissue Homogenate (diluted in 0.1 M Phosphate Buffer if necessary to ensure the reaction rate is within the linear range of the assay).



- (190 X) μL of 0.1 M Sodium Phosphate Buffer (pH 7.4).
- 10 μL of DTNB Solution.
- Blank Wells (Substrate Blank):
 - 190 μL of 0.1 M Sodium Phosphate Buffer (pH 7.4).
 - 10 μL of DTNB Solution.
- Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 5 minutes.
- Initiation of Reaction: Initiate the enzymatic reaction by adding 10 μ L of BTC Solution to all wells.
- Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
- · Calculation of BChE Activity:
 - \circ Calculate the rate of change in absorbance ($\Delta A/min$) for each sample by subtracting the rate of the blank.
 - Use the Beer-Lambert law to calculate the BChE activity: Activity (U/L) = $(\Delta A/min) \times (Total reaction volume in mL) / (<math>\epsilon \times I \times Sample volume in mL)$
 - Where:
 - ϵ (molar extinction coefficient of TNB) = 13,600 M⁻¹cm⁻¹ at 412 nm.
 - I (path length of the well) is typically provided by the microplate manufacturer or can be calculated.
 - Specific Activity (U/mg protein) = Activity (U/L) / [Protein Concentration (mg/mL) x 1000]

Experimental Workflow

Caption: Workflow for BChE Assay.



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